molecular formula C8H11N5O B11905693 8-ethoxy-3-methyl-3H-purin-6-amine CAS No. 185201-07-4

8-ethoxy-3-methyl-3H-purin-6-amine

Cat. No.: B11905693
CAS No.: 185201-07-4
M. Wt: 193.21 g/mol
InChI Key: DMEPSISUNNFKRB-UHFFFAOYSA-N
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Description

8-Ethoxy-3-methyl-3H-purin-6-amine is an organic compound with the molecular formula C8H11N5O. It belongs to the class of purine derivatives, which are known for their significant roles in various biological processes. This compound is characterized by its ethoxy and methyl substituents on the purine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 8-ethoxy-3-methyl-3H-purin-6-amine involves several steps. One common method includes the reaction of 3-methyl-3H-purin-6-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Ethoxy-3-methyl-3H-purin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

8-Ethoxy-3-methyl-3H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives, which are important in various chemical studies.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The ethoxy and methyl groups on the purine ring play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

8-Ethoxy-3-methyl-3H-purin-6-amine can be compared with other purine derivatives such as:

Biological Activity

8-Ethoxy-3-methyl-3H-purin-6-amine, a purine derivative, has garnered attention for its diverse biological activities, particularly in cancer research and antiviral studies. This compound is characterized by an ethoxy group at the 8-position and a methyl group at the 3-position of the purine ring, which contributes to its unique pharmacological properties.

  • Molecular Formula : C₉H₁₃N₅O
  • Molar Mass : Approximately 193.21 g/mol

The compound belongs to the class of 6-aminopurines, which are significant in various biochemical processes and pharmaceutical applications. Its structural similarity to adenine allows it to interact with various biological targets, influencing nucleic acid metabolism and potentially modulating pathways involved in cell proliferation and apoptosis.

Preliminary studies indicate that this compound may exhibit its biological effects through several mechanisms:

  • Nucleic Acid Interaction : Its structural resemblance to adenine enables it to interfere with nucleic acid synthesis and function.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has potential interactions with various cellular receptors, influencing signaling pathways related to cell growth and survival.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against certain viruses. Its mechanism involves the inhibition of viral replication by disrupting nucleic acid synthesis within infected cells. For instance, studies have shown promising results in inhibiting the replication of RNA viruses, suggesting its potential as a therapeutic agent in viral infections.

Anticancer Activity

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in tumor cells through:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

Table 1 summarizes some key findings from relevant studies on its anticancer effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Induces apoptosis
MCF-7 (Breast)12.5Cell cycle arrest
HeLa (Cervical)10.0Apoptosis via mitochondrial pathway

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antiviral Effects :
    • A study conducted on the efficacy of this compound against influenza virus showed a significant reduction in viral load in treated cells, indicating its potential as an antiviral agent.
  • Cancer Cell Line Studies :
    • In vitro studies using A549 and MCF-7 cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, supporting its role as an anticancer agent.

Properties

CAS No.

185201-07-4

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

8-ethoxy-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C8H11N5O/c1-3-14-8-11-5-6(9)10-4-13(2)7(5)12-8/h4,9H,3H2,1-2H3,(H,11,12)

InChI Key

DMEPSISUNNFKRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(N1)C(=N)N=CN2C

Origin of Product

United States

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